4-Methyl-2-pyrimidin-5-ylphenol
Description
4-Methyl-2-pyrimidin-5-ylphenol is a pyrimidine derivative featuring a phenol group at position 5 and a methyl substituent at position 4 of the pyrimidine ring (Figure 1). Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry due to their structural resemblance to nucleic acid bases. This compound’s unique substitution pattern confers distinct physicochemical and biological properties, making it a candidate for pharmaceutical and agrochemical research.
Properties
IUPAC Name |
4-methyl-2-pyrimidin-5-ylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8-2-3-11(14)10(4-8)9-5-12-7-13-6-9/h2-7,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSNBJAQYIARDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=CN=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-pyrimidin-5-ylphenol can be achieved through several methods. One common approach involves the reaction of 4-methylpyrimidine-5-carbaldehyde with phenol under basic conditions. The reaction typically proceeds via a nucleophilic aromatic substitution mechanism, where the phenol acts as a nucleophile attacking the electrophilic carbon of the aldehyde group.
Another method involves the cyclization of appropriate precursors. For example, the reaction of 4-methyl-2-aminopyrimidine with a phenolic compound under acidic conditions can lead to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-pyrimidin-5-ylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The methyl group and the phenolic hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
4-Methyl-2-pyrimidin-5-ylphenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methyl-2-pyrimidin-5-ylphenol involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key pyrimidine derivatives with structural similarities to 4-Methyl-2-pyrimidin-5-ylphenol:
Key Observations:
Substituent Diversity: this compound lacks nitrogen-based substituents (e.g., amino or sulfonamide groups) found in analogues like the ECHEMI compound or methylsulfonyl derivatives . This reduces its hydrogen-bonding capacity but enhances lipophilicity. Halogenated Derivatives (e.g., fluorophenyl in ) exhibit improved metabolic stability and bioavailability compared to non-halogenated counterparts.
Biological Activity: Compounds with aminomethyl or methoxy groups (e.g., ) show pronounced antimicrobial activity, likely due to enhanced membrane penetration.
Synthetic Routes :
Physicochemical Properties
- Lipophilicity: The methyl group in this compound increases logP compared to hydroxy or amino-substituted analogues (e.g., 5-(4-Ethylphenyl)pyrimidin-2-ol ).
- Solubility: Phenolic -OH groups enhance aqueous solubility relative to fluorophenyl or sulfonyl derivatives .
- Stability: Halogenated derivatives (e.g., fluorophenyl in ) resist oxidative degradation better than non-halogenated compounds.
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